![molecular formula C12H12N2 B049890 N-benzylpyridin-3-amine CAS No. 114081-08-2](/img/structure/B49890.png)
N-benzylpyridin-3-amine
Overview
Description
N-benzylpyridin-3-amine, also known as NBP, is an organic compound with a molecular formula of C11H12N2. It is a white crystalline solid with a melting point of 75-77°C and a boiling point of 218-220°C. NBP has been widely studied for its various applications in chemical synthesis and scientific research.
Scientific Research Applications
Synthesis of Quaternary Pyridinium Salts
N-benzylpyridin-3-amine: is utilized in the synthesis of quaternary pyridinium salts. These salts are significant due to their physicochemical properties and diverse biological activities. They are used in various synthetically useful reactions in organic chemistry and serve as intermediates for preparing pharmacologically active heterocycles .
Antifungal Applications
The derivatives of N-benzylpyridin-3-amine have been tested for antifungal activity. Studies have shown that compounds derived from it exhibit excellent inhibitory activity against phytopathogenic fungal species like Botrytis cinerea and Fusarium culmorum at certain concentrations .
Antimicrobial and Antimalarial Activities
Pyridinium compounds, including those derived from N-benzylpyridin-3-amine , have reported antimicrobial and antimalarial activities. These compounds are involved in the development of new drugs targeting resistant strains of microbes and malaria parasites .
Anticholinesterase Agents
Pyridinium-based oxime compounds, which can be synthesized from N-benzylpyridin-3-amine , are globally used as antidotes following exposure to anticholinesterase agents. This application is crucial in both medical treatments and protection against certain types of chemical warfare agents .
Synthesis of Heterocyclic Compounds
N-benzylpyridin-3-amine: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have a wide range of applications in medicinal chemistry, including the development of anticancer and anticholinergic inhibitors .
Green Chemistry Applications
In the quest for more environmentally friendly synthetic methods, N-benzylpyridin-3-amine has been used in reactions employing deep eutectic solvents as alternatives to harmful organic solvents. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .
Biomedical Research
The structural similarity of pyridine derivatives to purine bases like adenine and guanine makes N-benzylpyridin-3-amine derivatives valuable in biomedical research. They are used in the study of various biological processes and the development of therapeutic agents .
Mechanism of Action
Target of Action
N-Benzylpyridin-3-amine is a small molecule that primarily targets the Beta-secretase 1 . Beta-secretase 1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), which plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
It is known to interact with beta-secretase 1 . The interaction between N-Benzylpyridin-3-amine and its target may lead to changes in the enzymatic activity of Beta-secretase 1, potentially influencing the processing of APP .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which is associated with the formation of beta-amyloid plaques in alzheimer’s disease .
Pharmacokinetics
Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable .
Result of Action
Given its target, it may influence the formation of beta-amyloid plaques, which are characteristic of Alzheimer’s disease .
properties
IUPAC Name |
N-benzylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-8,10,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRJGGCCLWSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304531 | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzylpyridin-3-amine | |
CAS RN |
114081-08-2 | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114081-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301304531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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